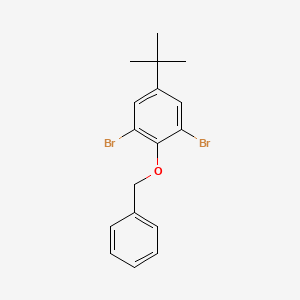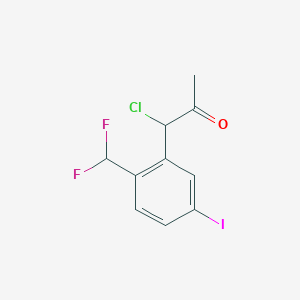
7-chloro-4-methyl-6-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-6-nitro-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 4th position, and a nitro group at the 6th position on the chromen-2-one scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one typically involves the nitration of 7-chloro-4-methyl-2H-chromen-2-one. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-4-methyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 7-chloro-4-methyl-6-amino-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-chloro-4-methyl-6-nitro-2H-chromen-2-one has been explored for its applications in several scientific fields:
Mécanisme D'action
The mechanism of action of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and antitubercular effects. Additionally, the chromen-2-one scaffold can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-4-methyl-2H-chromen-2-one: Lacks the nitro group, making it less reactive in certain biological assays.
4-methyl-6-nitro-2H-chromen-2-one: Lacks the chlorine atom, affecting its overall reactivity and biological activity.
Uniqueness
7-chloro-4-methyl-6-nitro-2H-chromen-2-one is unique due to the presence of both the nitro and chlorine groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H6ClNO4 |
|---|---|
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
7-chloro-4-methyl-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H6ClNO4/c1-5-2-10(13)16-9-4-7(11)8(12(14)15)3-6(5)9/h2-4H,1H3 |
Clé InChI |
JJBKQLPLMHVJLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
![13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)





